molecular formula C10H11NO4S B1352971 3-(cyclopropylsulfamoyl)benzoic Acid CAS No. 852933-50-7

3-(cyclopropylsulfamoyl)benzoic Acid

Cat. No. B1352971
M. Wt: 241.27 g/mol
InChI Key: KBRLADOVWCDAEI-UHFFFAOYSA-N
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Description

3-(cyclopropylsulfamoyl)benzoic Acid is a chemical compound with the CAS Number: 852933-50-7 . It has a molecular weight of 241.27 and its IUPAC name is 3-[(cyclopropylamino)sulfonyl]benzoic acid . It is typically stored at room temperature and is available in a powder form .


Molecular Structure Analysis

The molecular structure of 3-(cyclopropylsulfamoyl)benzoic Acid is represented by the linear formula C10H11NO4S . The InChI code for this compound is 1S/C10H11NO4S/c12-10(13)7-2-1-3-9(6-7)16(14,15)11-8-4-5-8/h1-3,6,8,11H,4-5H2,(H,12,13) .


Physical And Chemical Properties Analysis

3-(cyclopropylsulfamoyl)benzoic Acid is a solid substance . It has a melting point of 226-227 degrees Celsius . The boiling point is 465.9±47.0 C at 760 mmHg .

Scientific Research Applications

Benzoic Acid Derivatives in Foods and Additives

Benzoic acid derivatives, including 3-(cyclopropylsulfamoyl)benzoic acid, are commonly found in foods and as additives due to their antibacterial and antifungal properties. They are also used as flavoring agents in various products, including cosmetics, hygiene items, and pharmaceuticals. Their widespread use leads to their presence in the environment and potential for high human exposure (Del Olmo, Calzada, & Nuñez, 2017).

Photolysis Studies

In scientific studies like the photolysis of benzil in cyclohexane solution, derivatives of benzoic acid, including 3-(cyclopropylsulfamoyl)benzoic acid, are important for understanding the chemical reactions and product formation under specific conditions (Bunbury & Wang, 1968).

Synthesis and Antibacterial Activity

The synthesis and evaluation of novel benzoic acid derivatives, including 3-(cyclopropylsulfamoyl)benzoic acid, for their potential antibacterial activity is a significant area of research. These derivatives are studied for their role in developing new drug candidates and chemotherapeutic agents (Satpute, Gangan, & Shastri, 2018).

Luminescent Properties in Coordination Compounds

Research on lanthanide-based coordination compounds using benzoic acid derivatives has revealed insights into their luminescent properties. Such studies are vital for understanding the interaction of these compounds with light, which has implications in various scientific fields (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Enzymatic and Metabolic Studies

Enzymatic and metabolic studies involving benzoic acid derivatives like 3-(cyclopropylsulfamoyl)benzoic acid contribute significantly to our understanding of biochemical processes. These studies explore how these compounds are metabolized by enzymes and their role in various biological pathways (Hvenegaard et al., 2012).

Drug Synthesis and Antiviral Activity

The synthesis of benzoic acid derivatives for their potential antiviral activity, particularly against viruses like dengue, is a critical area of research. Studies focus on creating compounds with structural features of known inhibitors to develop effective antiviral agents (Joubert, Foxen, & Malan, 2018).

Safety And Hazards

The safety information for 3-(cyclopropylsulfamoyl)benzoic Acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name

3-(cyclopropylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S/c12-10(13)7-2-1-3-9(6-7)16(14,15)11-8-4-5-8/h1-3,6,8,11H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRLADOVWCDAEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407012
Record name 3-(cyclopropylsulfamoyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(cyclopropylsulfamoyl)benzoic Acid

CAS RN

852933-50-7
Record name 3-(cyclopropylsulfamoyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(cyclopropylsulfamoyl)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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